5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C14H23N3O |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
5-cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H23N3O/c1-2-4-12(5-3-1)14-16-13(17-18-14)10-11-6-8-15-9-7-11/h11-12,15H,1-10H2 |
InChI Key |
XDNHGSVXAKTAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CC3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the reaction of cyclohexylamine with piperidine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a nitrile oxide to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. For its antimalarial activity, it is thought to inhibit key enzymes involved in the metabolic pathways of the Plasmodium parasite, thereby preventing its growth and replication .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole with key analogs:
Physicochemical and Pharmacokinetic Properties
- In contrast, methoxymethyl or methyl substituents (e.g., 5-(methoxymethyl)-3-piperidin-4-yl-1,2,4-oxadiazole) balance lipophilicity and solubility .
- Solubility and Basicity : Piperidine’s basic nitrogen (pKa ~11) enhances water solubility at physiological pH, a property shared by analogs like 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole .
Biological Activity
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 284.39 g/mol. The compound features a cyclohexyl group and a piperidine moiety, contributing to its unique biological profile.
Research indicates that oxadiazole derivatives exhibit various mechanisms of action depending on their structural modifications. The presence of the piperidine ring in this compound suggests potential interactions with neurotransmitter systems and other molecular targets involved in inflammation and cancer pathways.
Anticancer Activity
- Cytotoxic Effects : Studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound demonstrated significant cytotoxicity against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines with IC50 values in the micromolar range .
- Mechanistic Insights : Flow cytometry assays indicated that these compounds activate apoptotic pathways involving p53 expression and caspase activation .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of oxadiazoles. For example, compounds in this class have been evaluated using carrageenan-induced paw edema models in rats, showing significant inhibition of edema comparable to standard anti-inflammatory drugs like indomethacin .
Phosphodiesterase Inhibition
Some studies suggest that oxadiazole derivatives may act as inhibitors of phosphodiesterases (PDEs), particularly PDE4B2. For instance, a related compound exhibited an IC50 value of 5.28 µM against PDE4B2, indicating potential use in treating respiratory diseases such as asthma and COPD .
Data Tables
Case Studies
- Case Study on Cancer Cell Lines : A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their anticancer properties. Among these, the compound exhibited superior activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Assessment : In vivo studies demonstrated that the compound significantly reduced inflammation in animal models when compared to control treatments. The results suggested a promising avenue for developing new anti-inflammatory agents based on this scaffold .
Q & A
Q. What are the common synthetic routes for 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole?
Methodological Answer: The synthesis typically involves multi-step protocols:
Nucleophile Preparation : Start with substituted carboxylic acids (e.g., aryl/aralkyl acids). Convert them to hydrazides via esterification and hydrazinolysis. Cyclize with carbon disulfide to form 1,3,4-oxadiazole-2-thiol intermediates .
Electrophile Synthesis : Prepare 4-methylpiperidine derivatives (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) through sulfonylation and bromination .
Coupling Reaction : React the oxadiazole nucleophile with the electrophilic piperidine derivative in DMF using LiH as a base. Monitor progress via TLC and purify via recrystallization (e.g., methanol) .
Q. Key Reagents :
- DMF (solvent), LiH (base), ice-cold NaOH (precipitation).
Critical Step : Ensure stoichiometric balance between nucleophile and electrophile to avoid side products.
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, oxadiazole ring vibrations at 950–980 cm⁻¹) .
- 1H-NMR : Assign protons via splitting patterns. For example:
- EI-MS : Confirm molecular weight via [M⁺] peaks. Expect m/z ~330–350 for typical derivatives .
Validation : Compare spectral data with synthetic intermediates (e.g., 4a-o in ).
Q. What standard biological assays evaluate its antibacterial potential?
Methodological Answer:
- Agar Dilution Method : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions in Mueller-Hinton agar (concentration range: 1–256 µg/mL) .
- MIC Determination : Define minimum inhibitory concentration (MIC) as the lowest concentration with no visible growth after 18–24 hours at 37°C .
Controls : Use ciprofloxacin (1 µg/mL) as a positive control and DMSO as a solvent control.
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
-
Vary Substituents : Modify the cyclohexyl group (e.g., replace with aryl or heteroaryl) and the piperidine methyl group (e.g., introduce bulkier alkyl chains) .
-
Bioactivity Correlation : Compare MIC values (antibacterial) or IC50 (enzyme inhibition) across derivatives. For example:
Substituent (R) MIC (S. aureus) IC50 (DNA gyrase) Cyclohexyl 8 µg/mL 12 nM Phenyl 32 µg/mL 45 nM Key Insight : Bulky substituents at the oxadiazole 5-position enhance target affinity .
Q. What molecular docking strategies predict its interaction with bacterial targets?
Methodological Answer:
- Target Selection : Use bacterial enzymes (e.g., DNA gyrase, PDB ID: 1KZN) .
- Software : AutoDock Vina with Lamarckian genetic algorithm. Set parameters: grid size 60×60×60 Å, exhaustiveness=20.
- Analysis : Prioritize compounds with hydrogen bonds to Asp81 (DNA gyrase) and hydrophobic interactions with Val167 .
Validation : Compare docking scores (ΔG) with experimental IC50 values.
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Variable Identification : Check substituent electronic effects (e.g., electron-withdrawing groups reduce activity in some assays ).
- Assay Standardization : Use identical bacterial strains (e.g., ATCC 25923 for S. aureus) and growth media.
- Dose-Response Curves : Generate EC50 values with 95% confidence intervals to quantify potency variability .
Q. What methods improve its aqueous solubility for in vivo studies?
Methodological Answer:
Q. How to assess metabolic stability in preclinical models?
Methodological Answer:
- Liver Microsome Assay : Incubate compound (1 µM) with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM). Monitor degradation via HPLC-MS over 60 minutes .
- Metabolite ID : Use Q-TOF MS to detect hydroxylated or N-dealkylated products.
Key Parameter : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
